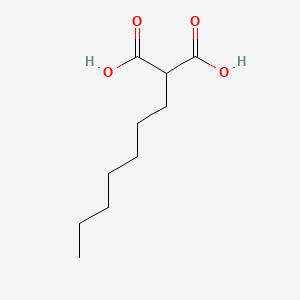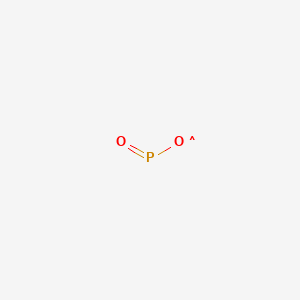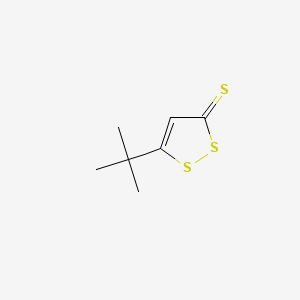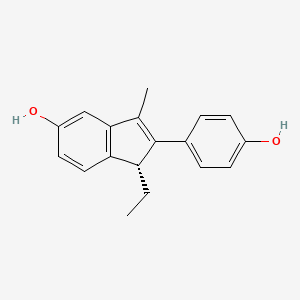
6',7'-dihydroxybergamottin
描述
®-6’,7’-Dihydroxybergamottin is a naturally occurring furanocoumarin found in grapefruit juice. It is known for its role in inhibiting the cytochrome P450 3A4 enzyme (CYP3A4), which is involved in the metabolism of many drugs. This inhibition can lead to increased blood levels of certain medications, making ®-6’,7’-Dihydroxybergamottin a compound of significant interest in pharmacology and drug interaction studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6’,7’-Dihydroxybergamottin typically involves the extraction from natural sources such as grapefruit. synthetic routes have also been developed. One common method involves the use of bergamottin as a starting material, which undergoes hydroxylation reactions to introduce the hydroxyl groups at the 6’ and 7’ positions. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of ®-6’,7’-Dihydroxybergamottin is primarily focused on extraction from grapefruit juice. The process involves several steps, including juice extraction, filtration, and purification using chromatographic techniques. The yield and purity of the compound can be optimized by adjusting the extraction parameters and purification methods.
化学反应分析
Types of Reactions
®-6’,7’-Dihydroxybergamottin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated molecule.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-6’,7’-Dihydroxybergamottin can yield 6’,7’-diketobergamottin, while reduction can produce a more saturated furanocoumarin derivative.
科学研究应用
®-6’,7’-Dihydroxybergamottin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of furanocoumarins and their interactions with various reagents.
Biology: The compound is studied for its effects on enzyme activity, particularly CYP3A4, and its role in drug metabolism.
Medicine: Research focuses on its potential to enhance the bioavailability of certain drugs by inhibiting their metabolism.
Industry: It is used in the development of drug formulations and in studies related to food-drug interactions.
作用机制
The primary mechanism of action of ®-6’,7’-Dihydroxybergamottin involves the inhibition of the CYP3A4 enzyme. This enzyme is responsible for the metabolism of many drugs in the liver and intestines. By inhibiting CYP3A4, ®-6’,7’-Dihydroxybergamottin can increase the plasma concentration of drugs that are substrates of this enzyme, potentially leading to enhanced therapeutic effects or adverse reactions. The molecular targets include the active site of CYP3A4, where ®-6’,7’-Dihydroxybergamottin binds and prevents the enzyme from metabolizing its substrates.
相似化合物的比较
®-6’,7’-Dihydroxybergamottin is similar to other furanocoumarins such as bergamottin and 6’,7’-epoxybergamottin. its unique hydroxylation pattern at the 6’ and 7’ positions distinguishes it from these compounds. This unique structure contributes to its specific inhibitory effects on CYP3A4, making it a valuable compound for studying drug interactions.
List of Similar Compounds
Bergamottin: A precursor in the synthesis of ®-6’,7’-Dihydroxybergamottin.
6’,7’-Epoxybergamottin: Another furanocoumarin with a similar structure but different functional groups.
Psoralen: A related compound with a different substitution pattern on the furanocoumarin core.
属性
IUPAC Name |
4-(6,7-dihydroxy-3,7-dimethyloct-2-enoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZUPBUEKFXTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045472 | |
| Record name | 5-[(6′,7′-Dihydroxy-3′,7′-dimethyl-2-octenyl)oxy]psoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71339-34-9 | |
| Record name | 4-[(6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71339-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(6′,7′-Dihydroxy-3′,7′-dimethyl-2-octenyl)oxy]psoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



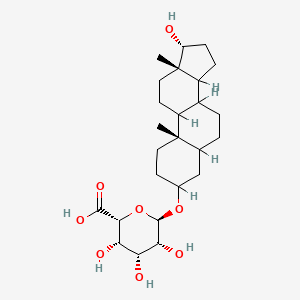

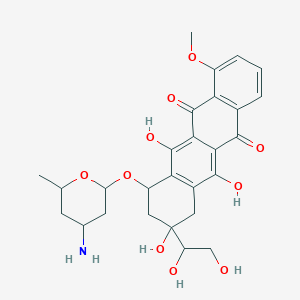
![2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine](/img/structure/B1197054.png)
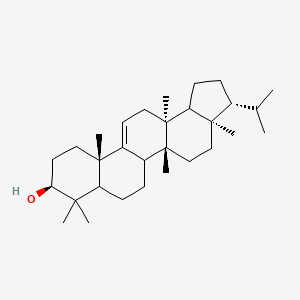

![3-[4(1,2-Diphenyl-but-1-enyl)-phenyl]-acrylic acid](/img/structure/B1197058.png)

